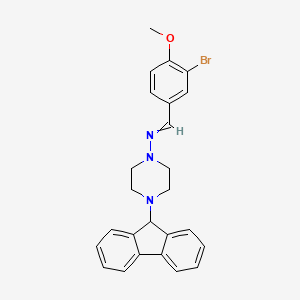![molecular formula C18H16F2N2O B4796516 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4796516.png)
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
説明
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome system. Inhibition of NAE by MLN4924 leads to the accumulation of proteins that are targeted for degradation by the proteasome, resulting in cell death.
作用機序
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a potent inhibitor of NAE, which is a key regulator of the ubiquitin-proteasome system. The ubiquitin-proteasome system is responsible for the degradation of proteins that are no longer needed by the cell. NAE is required for the activation of NEDD8, which is a small ubiquitin-like modifier that regulates the activity of cullin-RING ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent degradation of a wide range of proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis.
Inhibition of NAE by 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide leads to the accumulation of proteins that are targeted for degradation by the proteasome, resulting in cell death. 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway (Soucy et al., 2009). It has also been shown to inhibit angiogenesis and tumor growth in preclinical models (Liu et al., 2012).
Biochemical and Physiological Effects
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response (Milhollen et al., 2012). It has also been shown to inhibit DNA replication and repair, leading to genomic instability and cell death (Lin et al., 2014).
実験室実験の利点と制限
One advantage of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is its potency and specificity for NAE inhibition. It has been shown to be effective at low micromolar concentrations in vitro and in vivo (Soucy et al., 2009). Another advantage is its ability to induce cell death in a wide range of cancer cell lines, making it a promising candidate for cancer therapy.
One limitation of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is its potential toxicity. In preclinical studies, it has been shown to cause dose-dependent toxicity in normal tissues (Soucy et al., 2009). Another limitation is its potential for drug resistance. Resistance to 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been observed in some cancer cell lines, and further studies are needed to understand the mechanisms of resistance and to develop strategies to overcome it (Lin et al., 2014).
将来の方向性
There are several future directions for the study of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. One direction is the development of combination therapies that can enhance its anti-tumor activity and overcome drug resistance. Another direction is the development of more potent and selective NAE inhibitors. Finally, further studies are needed to understand the mechanisms of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide-induced toxicity and to develop strategies to minimize it.
In conclusion, 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a promising candidate for cancer therapy due to its potent anti-tumor activity and ability to induce cell death in a wide range of cancer cell lines. However, further studies are needed to understand its mechanisms of action, potential toxicity, and drug resistance, as well as to develop strategies to enhance its therapeutic efficacy.
科学的研究の応用
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In preclinical studies, 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has demonstrated potent anti-tumor activity in both in vitro and in vivo models (Soucy et al., 2009).
特性
IUPAC Name |
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c1-11-2-5-17-14(8-11)12(10-22-17)6-7-21-18(23)15-9-13(19)3-4-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOXPDAKXEESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4796436.png)

![2-[(4-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4796464.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B4796467.png)
![methyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B4796475.png)
![methyl 2-{[({4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4796480.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4796484.png)


![N-{2-[(2,3-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4796501.png)

![2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B4796530.png)
![(3-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4796538.png)
![N-2-biphenylyl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796560.png)